
Triisopropylnaphthalene sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triisopropylnaphthalene sulfonic acid is an organic compound belonging to the class of sulfonic acids. It is characterized by the presence of three isopropyl groups attached to a naphthalene ring, which is further functionalized with a sulfonic acid group. This compound is known for its strong acidic properties and is widely used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triisopropylnaphthalene sulfonic acid can be synthesized through the sulfonation of triisopropylnaphthalene. The sulfonation process typically involves the reaction of triisopropylnaphthalene with sulfur trioxide or oleum under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous sulfonation of triisopropylnaphthalene using sulfur trioxide in a sulfonation reactor. The reaction mixture is then neutralized with a suitable base, such as sodium hydroxide, to obtain the sodium salt of the sulfonic acid. The final product is purified through crystallization or distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: Triisopropylnaphthalene sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The compound can be reduced to form the corresponding sulfonamide.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under acidic conditions.
Major Products:
Oxidation: Formation of sulfonate esters.
Reduction: Formation of sulfonamides.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Triisopropylnaphthalene sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including Friedel-Crafts alkylation and acylation.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of triisopropylnaphthalene sulfonic acid is primarily based on its strong acidic properties. The sulfonic acid group can donate protons, making it an effective catalyst in acid-catalyzed reactions. Additionally, the compound can interact with various molecular targets, such as enzymes and proteins, through hydrogen bonding and electrostatic interactions. These interactions can lead to the denaturation of proteins and the inhibition of enzymatic activity, which is particularly useful in biological applications .
Comparación Con Compuestos Similares
- Diisopropylnaphthalene sulfonic acid
- Methanesulfonic acid
- p-Toluenesulfonic acid
Comparison: Triisopropylnaphthalene sulfonic acid is unique due to the presence of three isopropyl groups, which enhance its hydrophobicity and increase its solubility in organic solvents. This makes it more effective as a surfactant and emulsifier compared to diisopropylnaphthalene sulfonic acid. Additionally, its strong acidic properties make it a more potent catalyst than methanesulfonic acid and p-toluenesulfonic acid .
Propiedades
Número CAS |
1135682-69-7 |
|---|---|
Fórmula molecular |
C19H26O3S |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
2,3,4-tri(propan-2-yl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C19H26O3S/c1-11(2)16-14-9-7-8-10-15(14)19(23(20,21)22)18(13(5)6)17(16)12(3)4/h7-13H,1-6H3,(H,20,21,22) |
Clave InChI |
RSZXXBTXZJGELH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)O)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


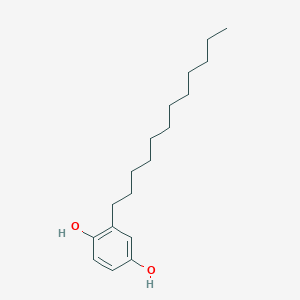
![N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]acetamide](/img/structure/B14154488.png)
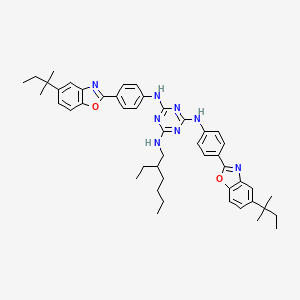
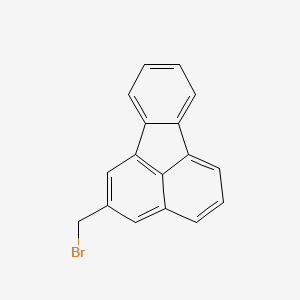
![1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine](/img/structure/B14154505.png)
![2-hydroxy-N'-[(E)-(5-phenylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B14154512.png)
![1-cyclohexyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14154515.png)

![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B14154536.png)

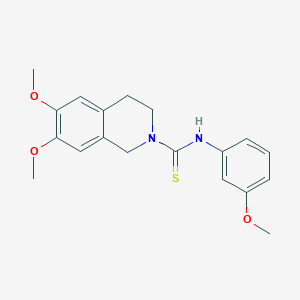
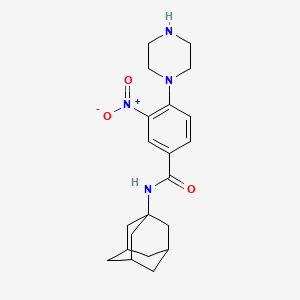
![5-(1-$l^{1}-oxidanyl-2,2,6,6-tetramethyl-3H-pyridin-4-yl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14154549.png)
![1-(4-Fluorophenyl)-3-({3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}amino)pyrrolidine-2,5-dione](/img/structure/B14154551.png)
